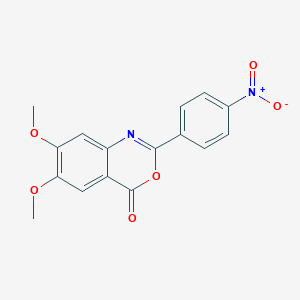![molecular formula C25H24N2OS2 B506211 13-benzyl-14-butylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B506211.png)
13-benzyl-14-butylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a naphtho-thieno-pyrimidine core with benzyl and butylsulfanyl substituents, makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the Gewald reaction, which involves the condensation of a β-keto ester with elemental sulfur and a primary amine.
Naphtho ring fusion: The naphtho ring can be introduced via a cyclization reaction involving appropriate naphthalene derivatives.
Introduction of benzyl and butylsulfanyl groups: These substituents can be added through nucleophilic substitution reactions using benzyl halides and butylthiol, respectively.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule, using reagents like alkyl halides or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. As an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells.
Comparison with Similar Compounds
Similar compounds to 8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one include other thieno[2,3-d]pyrimidine derivatives, such as:
5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Known for their antimicrobial and antifungal properties, these compounds are used in the development of new drugs.
The uniqueness of 8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H24N2OS2 |
|---|---|
Molecular Weight |
432.6g/mol |
IUPAC Name |
13-benzyl-14-butylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C25H24N2OS2/c1-2-3-15-29-25-26-23-21(24(28)27(25)16-17-9-5-4-6-10-17)20-14-13-18-11-7-8-12-19(18)22(20)30-23/h4-12H,2-3,13-16H2,1H3 |
InChI Key |
IYJYANWSRNBAKH-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-allyl-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B506132.png)




![N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B506141.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide](/img/structure/B506142.png)
![2-[2-(4-fluorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B506144.png)

![2-[(3,4-Dichlorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B506147.png)
![2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B506149.png)


